tert-Butyl 4-(3-iodophenyl)piperazine-1-carboxylate
Overview
Description
tert-Butyl 4-(3-iodophenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C15H21IN2O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Mechanism of Action
Target of Action
Similar compounds such as piperazine derivatives have been known to interact with various biological targets, including neurotransmitter receptors and enzymes .
Mode of Action
Piperazine derivatives are generally known for their ability to interact with their targets due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring .
Biochemical Pathways
It’s worth noting that piperazine derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Result of Action
Similar piperazine derivatives have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Preparation Methods
The synthesis of tert-Butyl 4-(3-iodophenyl)piperazine-1-carboxylate typically involves the reaction of 3-iodoaniline with tert-butyl piperazine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
tert-Butyl 4-(3-iodophenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium azide, potassium cyanide, and thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to remove the iodine atom. Reagents such as hydrogen peroxide for oxidation and palladium on carbon for reduction are commonly used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules. These reactions typically require palladium catalysts and appropriate ligands.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while a Suzuki coupling reaction would result in a biaryl compound .
Scientific Research Applications
tert-Butyl 4-(3-iodophenyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in the development of new synthetic methodologies.
Biology: The compound can be used in the study of biological systems, particularly in the development of new pharmaceuticals. Its structure allows for modifications that can lead to the discovery of new drugs.
Medicine: It has potential applications in medicinal chemistry for the development of therapeutic agents. The piperazine ring is a common motif in many drugs, and the iodophenyl group can enhance biological activity.
Industry: The compound can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
tert-Butyl 4-(3-iodophenyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate: This compound has a bromophenyl group instead of an iodophenyl group.
tert-Butyl 4-(4-fluorophenyl)piperazine-1-carboxylate: The fluorophenyl group is less bulky and more electronegative than the iodophenyl group, which can affect the compound’s chemical properties and biological activity.
tert-Butyl 4-(4-chlorophenyl)piperazine-1-carboxylate: The chlorophenyl group is intermediate in reactivity between the bromophenyl and iodophenyl groups, offering a balance of properties for various applications.
The uniqueness of this compound lies in its iodophenyl group, which provides distinct reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
tert-butyl 4-(3-iodophenyl)piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21IN2O2/c1-15(2,3)20-14(19)18-9-7-17(8-10-18)13-6-4-5-12(16)11-13/h4-6,11H,7-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXLHWFRDKWCHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CC=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21IN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201152408 | |
Record name | 1-Piperazinecarboxylic acid, 4-(3-iodophenyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201152408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1418736-41-0 | |
Record name | 1-Piperazinecarboxylic acid, 4-(3-iodophenyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1418736-41-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperazinecarboxylic acid, 4-(3-iodophenyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201152408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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